![molecular formula C20H22ClN5O2S B2363571 2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide CAS No. 1040644-35-6](/img/structure/B2363571.png)
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide” is a heterocyclic compound that contains a 1,2,4-triazole ring . This ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The 1,2,4-triazole ring is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Applications De Recherche Scientifique
Anti-Asthmatic Activities
A study conducted by Kuwahara et al. (1997) explored the synthesis of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxyalkylsulfonamides and their evaluation for inhibiting bronchoconstriction in guinea pigs. This research found that certain compounds in this series exhibited potent anti-asthmatic activity, suggesting potential value in asthma and respiratory disease treatment (Kuwahara et al., 1997).
Antiproliferative and Antitumor Activities
Research by Ilić et al. (2011) synthesized a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives which exhibited inhibitory effects on the proliferation of endothelial and tumor cells. These findings indicate the potential use of these compounds in cancer treatments (Ilić et al., 2011).
Anti-Diabetic Drug Development
Bindu et al. (2019) synthesized triazolo-pyridazine-6-yl-substituted piperazines and evaluated them as potential anti-diabetic medications, revealing their promising Dipeptidyl peptidase-4 (DPP-4) inhibition potential. This research highlights the compound's application in developing new anti-diabetic drugs (Bindu et al., 2019).
Cytotoxicity in Cancer Treatment
A study by Mamta et al. (2019) on the synthesis of 6-chloro-3-substituted-[1,2,4]triazolo[4,3-b]pyridazines demonstrated their cytotoxic activities against various cancer cell lines. This indicates the potential of these compounds in cancer therapeutics (Mamta et al., 2019).
Anti-Infective Properties
Research by El-Salam et al. (2013) synthesized various heterocyclic compounds based on 6-Chloropyridazine-3(2H)-thione, including 1,2,4-triazolo[4,3-b]pyridazine-thione derivatives. They exhibited significant antimicrobial activity against various bacterial and fungal strains, suggesting their use as anti-infective agents (El-Salam et al., 2013).
Propriétés
IUPAC Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O2S/c21-15-8-6-14(7-9-15)13-29-19-11-10-17-23-25(20(28)26(17)24-19)12-18(27)22-16-4-2-1-3-5-16/h6-11,16H,1-5,12-13H2,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YICGXKYGEACUJP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SCC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-[(4-chlorophenyl)methylsulfanyl]-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-cyclohexylacetamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.